molecular formula C13H11Cl2NO3S B5749287 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide

2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B5749287
M. Wt: 332.2 g/mol
InChI Key: KGLJVYNIBQPPQN-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, a methoxy group at the 4 position of the phenyl ring, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 4-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide involves the inhibition of enzymes that are essential for bacterial growth and survival. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for folic acid, thereby preventing bacterial replication .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorobenzenesulfonamide: Lacks the methoxy group, making it less effective in certain biological applications.

    4-methoxybenzenesulfonamide: Lacks the chlorine atoms, resulting in different reactivity and biological activity.

    N-(4-methoxyphenyl)benzenesulfonamide: Lacks the chlorine atoms, affecting its chemical properties and applications.

Uniqueness

2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide is unique due to the presence of both chlorine atoms and the methoxy group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in medicinal chemistry and industrial applications.

Properties

IUPAC Name

2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO3S/c1-19-11-5-3-10(4-6-11)16-20(17,18)13-7-2-9(14)8-12(13)15/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLJVYNIBQPPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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